molecular formula C17H15N3O4 B5152048 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B5152048
M. Wt: 325.32 g/mol
InChI Key: CYNJSWCDZREVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a dioxoisoindole core, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • 2-(2-ethoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Uniqueness

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(2-methoxyethyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-24-8-7-20-16(22)13-5-4-11(9-14(13)17(20)23)15(21)19-12-3-2-6-18-10-12/h2-6,9-10H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNJSWCDZREVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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